2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Chemical Reactions Analysis
In the synthesis process, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its versatility in medicinal chemistry. It serves as a building block for developing drug-like candidates with a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. These compounds' structure-activity relationships (SAR) have garnered significant attention among medicinal chemists, leading to the derivation of many lead compounds for various disease targets. There's an ongoing interest in exploiting this scaffold further in developing potential drug candidates (Cherukupalli et al., 2017).
Synthetic Chemistry
In synthetic chemistry, the use of hybrid catalysts for synthesizing pyranopyrimidine derivatives, which share structural similarities with pyrazolo[1,5-a]pyrimidin-7-amines, demonstrates the compound class's importance. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have facilitated the development of substituted pyrano[2,3-d]pyrimidindione derivatives through one-pot multicomponent reactions. This synthesis approach highlights the broad applicability and the challenges associated with developing these compounds due to their structural complexity (Parmar et al., 2023).
Optoelectronic Materials
The integration of pyrazolo[1,5-a]pyrimidine derivatives into π-extended conjugated systems is of significant interest in creating novel optoelectronic materials. These compounds, when incorporated into luminescent small molecules and chelate compounds, showcase applications related to photo- and electroluminescence. This application underscores the potential of such chemical frameworks in developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).
Biological Sensing and Catalysis
Pyrimidine derivatives, closely related to pyrazolo[1,5-a]pyrimidines, are utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These properties make them suitable for use as sensing probes, demonstrating the broader utility of such compounds beyond pharmaceutical applications. The adaptability of pyrimidine derivatives in various biological and medicinal applications further exemplifies the potential versatility of 2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine in scientific research (Jindal & Kaur, 2021).
Properties
IUPAC Name |
2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-3-18-20(17-9-5-4-6-10-17)21-24-15(2)12-19(26(21)25-18)23-14-16-8-7-11-22-13-16/h4-13,23H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZMTQZPSBOBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.